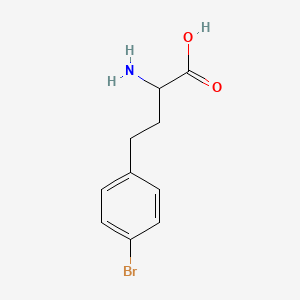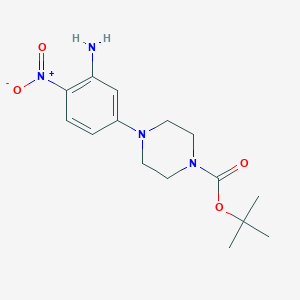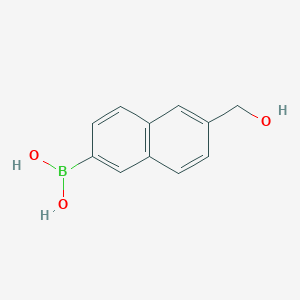
2-Amino-4-(4-bromophenyl)butanoic acid
Übersicht
Beschreibung
2-Amino-4-(4-bromophenyl)butanoic acid is a derivative of amino acids that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and biochemistry. The compound is characterized by the presence of a bromophenyl group attached to the fourth carbon of a butanoic acid backbone, which is also substituted with an amino group at the second carbon.
Synthesis Analysis
The synthesis of related aromatic d-amino acids has been reported, where the key step involved a Suzuki cross-coupling reaction. For instance, the synthesis of (R)-2-amino-3-(4′-acetamido-[1,1′-biphenyl]-4-yl)propanoic acid was achieved through this method, starting from pinacol diester of N-acetylphenylboronic acid and Fmoc-d-p-bromo-phenylalanine . Similarly, (2S)- and (2R)-2-Amino-4-bromobutanoic acid were prepared from N-Boc-glutamic acid α tert-butyl ester, using Barton’s radical decarboxylation to transform the γ-carboxylic group into a bromide . These methods highlight the importance of protecting groups and selective reactions in the synthesis of brominated amino acids.
Molecular Structure Analysis
Chemical Reactions Analysis
The title compound, 2-Amino-4-bromobutanoic acid, has been used to react with various nucleophiles, including nitrogen, oxygen, and sulfur nucleophiles, to yield nonnatural amino acids with basic or heterocyclic side chains . This indicates that the bromine atom in the 4-position is a good leaving group, facilitating nucleophilic substitution reactions that can be used to modify the side chain of the amino acid.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-Amino-4-(4-bromophenyl)butanoic acid are not explicitly detailed in the provided papers, the properties of similar compounds can provide some insights. For example, the fluorescent d-amino acids synthesized in one study could be incorporated into peptide sequences, suggesting that the compound may also have similar solubility and reactivity characteristics that allow for its use in peptide synthesis . The fluorescence properties of these amino acids, with emissions at specific wavelengths, also suggest that the bromophenyl derivative may have unique optical properties that could be explored further .
Wissenschaftliche Forschungsanwendungen
Fluorescent Amino Acids Synthesis
2-Amino-4-(4-bromophenyl)butanoic acid plays a crucial role in the synthesis of fluorescent d-amino acids. Maity, Honcharenko, and Strömberg (2015) demonstrated its use in creating aromatic d-amino acids with notable fluorescence properties, useful in peptide synthesis and bioimaging (Maity, Honcharenko, & Strömberg, 2015).
Antidiabetic Agent Synthesis
Nazir et al. (2018) utilized derivatives of 2-Amino-4-(4-bromophenyl)butanoic acid in developing new indole-based scaffolds with anti-diabetic properties. They synthesized N-substituted acetamides showing promising results as antidiabetic agents (Nazir et al., 2018).
Intermediate for Thymidylate Syntheses Inhibitors
Yuan Guo-qing (2013) identified this compound as a key intermediate in creating new thymidylate syntheses inhibitors. This process offers low-cost and mild reaction conditions suitable for large-scale production (Yuan Guo-qing, 2013).
Spectroscopic and Docking Studies
Vanasundari et al. (2017) conducted spectroscopic investigations on derivatives of 2-Amino-4-(4-bromophenyl)butanoic acid, finding potential in nonlinear optical materials and pharmaceutical applications. They extended their study to docking evaluations with proteins (Vanasundari et al., 2017).
Antimicrobial Activity
Mickevičienė et al. (2015) synthesized derivatives of 2-Amino-4-(4-bromophenyl)butanoic acid with antimicrobial activity against various bacterial and fungal species, showing its potential in developing new antimicrobial agents (Mickevičienė et al., 2015).
Novel Antifungal and Antioomycete Antibiotic
Lee et al. (2004) isolated a novel butanoic acid derivative, thiobutacin, with antifungal and antioomycete properties, highlighting the compound's potential in agricultural and pharmaceutical applications (Lee et al., 2004).
Surfactant Synthesis
Chen, Hu, and Fu (2013) synthesized a new surfactant containing a 2-Amino-4-(4-bromophenyl)butanoic acid derivative, demonstrating its potential in forming large-diameter premicellar aggregations, useful in various industrial applications (Chen, Hu, & Fu, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-4-(4-bromophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLOOEYUDFTYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294670 | |
| Record name | α-Amino-4-bromobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(4-bromophenyl)butanoic acid | |
CAS RN |
225233-77-2 | |
| Record name | α-Amino-4-bromobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=225233-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-4-bromobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-](/img/structure/B3031213.png)


